![molecular formula C31H30FN5O4 B13403051 1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone CAS No. 94160-39-1](/img/structure/B13403051.png)
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone
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Overview
Description
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the dibutylamino and fluoro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction could produce hydroquinones.
Scientific Research Applications
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[[3-[[4-(Dimethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone
- 1-[[3-[[4-(Diethylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone
Uniqueness
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone is a synthetic organic compound with a complex structure that includes an anthraquinone backbone and a triazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
The molecular formula of this compound is C31H30FN5O4, and it has a molecular weight of approximately 553.60 g/mol. The presence of a fluorine atom and various functional groups enhances its electronic characteristics and biological reactivity.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, particularly its anticancer properties. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells. Studies indicate that it can trigger reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent cell death. The activation of caspases and alterations in cell cycle progression have been observed in treated cells .
- Cell Line Studies : In vitro studies have demonstrated significant growth inhibition against various cancer cell lines, including human leukemia cells (HL-60 and Molt-3). Notably, HL-60 cells exhibited greater sensitivity to treatment compared to Molt-3 cells .
- Xenograft Models : In vivo experiments using mouse xenograft models have shown that this compound effectively suppresses tumor growth without significant acute toxicity, suggesting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxyanthraquinone | Anthraquinone base | Lacks triazine moiety |
Dibutylaminoanthraquinone | Dibutylamino group | No fluorine substitution |
Fluorinated anthraquinones | Fluorine substitution | Varies in side chains and activities |
This table illustrates that while these compounds share an anthraquinone core or functional groups like dibutylamine or fluorine, the distinctive combination in this compound contributes to its unique biological properties.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Leukemia Cells : A study demonstrated that treatment with the compound led to G0/G1 cell-cycle arrest in HL-60 cells, indicating its potential as a cytostatic agent. This was accompanied by increased levels of superoxide and decreased expression of superoxide dismutase (SOD), suggesting oxidative stress as a key factor in its mechanism .
- Combination Therapy Potential : Research indicates that combining this compound with other agents capable of generating ROS may enhance its anticancer efficacy. For instance, arsenic trioxide significantly improved the activity of the compound against leukemia cells .
Properties
CAS No. |
94160-39-1 |
---|---|
Molecular Formula |
C31H30FN5O4 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
1-[3-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H30FN5O4/c1-3-5-16-37(17-6-4-2)30-34-29(32)35-31(36-30)41-20-11-9-10-19(18-20)33-23-14-15-24(38)26-25(23)27(39)21-12-7-8-13-22(21)28(26)40/h7-15,18,33,38H,3-6,16-17H2,1-2H3 |
InChI Key |
YVHQDKQDYITEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=CC(=C2)NC3=C4C(=C(C=C3)O)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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